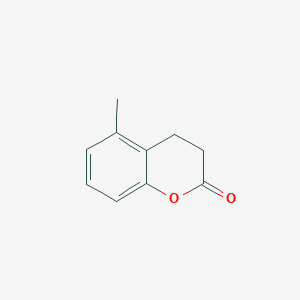
5-Methylchroman-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylchroman-2-one, also known as 5-methyl-2H-chromen-2-one, is a heterocyclic organic compound that belongs to the chromanone family. This compound is characterized by a fused benzene and dihydropyran ring structure with a methyl group at the 5th position. It is known for its diverse biological activities and is used as a building block in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methylchroman-2-one can be synthesized through various methods. One common approach is the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction between resorcinol and ethyl acetoacetate in the presence of sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as trifluoroacetic acid or Lewis acids like AlCl3 and ZnCl2 are commonly used in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylchroman-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chroman-2,3-diones.
Reduction: Reduction reactions can convert it into 5-methylchroman-2-ol.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using AlCl3 as a catalyst.
Major Products:
Oxidation: Chroman-2,3-diones.
Reduction: 5-Methylchroman-2-ol.
Substitution: Various substituted chromanones depending on the electrophile used.
Applications De Recherche Scientifique
5-Methylchroman-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It exhibits various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the synthesis of dyes, fragrances, and agrochemicals
Mécanisme D'action
The mechanism of action of 5-methylchroman-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes like acetylcholinesterase and monoamine oxidase, leading to increased levels of neurotransmitters. Additionally, it can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses .
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the methyl group at the 5th position but shares a similar core structure.
Thiochroman-4-one: Contains a sulfur atom in place of the oxygen in the dihydropyran ring.
Coumarin: Similar structure but with a lactone ring instead of the dihydropyran ring.
Uniqueness: 5-Methylchroman-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
5-methyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H10O2/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-4H,5-6H2,1H3 |
Clé InChI |
JXHZPCKATRKBSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC(=O)OC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


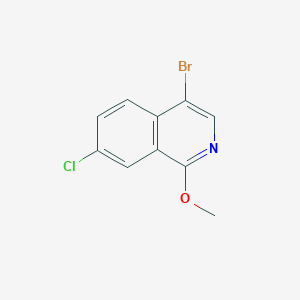
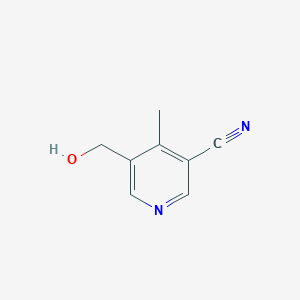
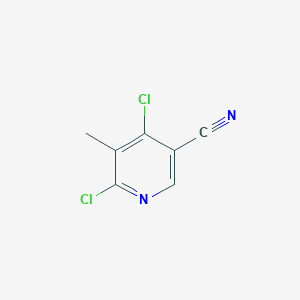
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13667391.png)
![Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13667395.png)

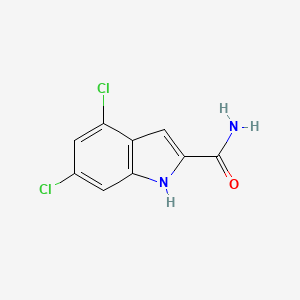
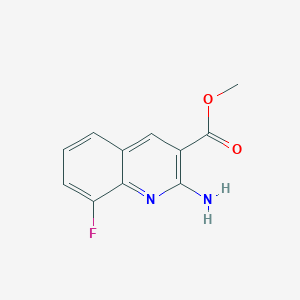
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13667409.png)
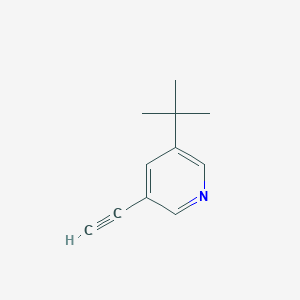
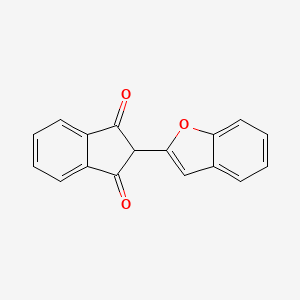

![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)

